1-(3-Cyanopyridin-2-YL)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(3-Cyanopyridin-2-YL)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyanopyridin-2-YL)pyrrolidine-2-carboxylic acid typically involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation . The reaction conditions often include the use of specific oxidants and additives to achieve the desired selectivity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyanopyridin-2-YL)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
1-(3-Cyanopyridin-2-YL)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Cyanopyridin-2-YL)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antiproliferative and anticancer effects . The exact molecular targets and pathways involved are still under investigation, but early studies suggest that the compound may interfere with DNA/RNA binding and protein synthesis .
Comparison with Similar Compounds
1-(3-Cyanopyridin-2-YL)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Known for its versatile reactivity and biological activities.
Pyrrolidine-2,5-dione: Used in the synthesis of various bioactive molecules.
Prolinol: Studied for its stereochemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of a pyrrolidine ring and a cyanopyridine moiety, which imparts distinct reactivity and selectivity .
Properties
CAS No. |
1103817-69-1 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-(3-cyanopyridin-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c12-7-8-3-1-5-13-10(8)14-6-2-4-9(14)11(15)16/h1,3,5,9H,2,4,6H2,(H,15,16) |
InChI Key |
XFLCWTHJYCWQHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=C(C=CC=N2)C#N)C(=O)O |
Origin of Product |
United States |
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